2,2,2-Trifluoroethyl n-ethenylcarbamate

Description

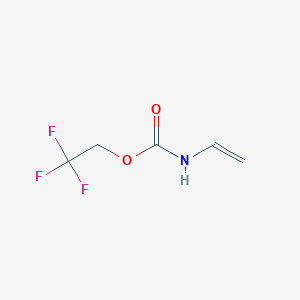

2,2,2-Trifluoroethyl N-ethenylcarbamate (molecular formula: C₅H₆F₃NO₂) is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and an ethenyl (vinyl) substituent on the carbamate nitrogen. Its structure, defined by the SMILES string C=CNC(=O)OCC(F)(F)F and InChI key PRAUGMYKDWESQC-UHFFFAOYSA-N, confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The ethenyl group provides a reactive site for polymerization or further functionalization, making it valuable in materials science and pharmaceutical intermediates.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-ethenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUGMYKDWESQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl n-ethenylcarbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with vinyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl n-ethenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products Formed

Oxidation: Formation of trifluoroacetate derivatives.

Reduction: Production of trifluoroethylamines.

Substitution: Generation of substituted carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl n-ethenylcarbamate is utilized in various fields:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl n-ethenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7)

- Molecular Formula: C₁₀H₇F₆NO₂

- Key Features : Incorporates a phenyl ring with a trifluoromethyl (-CF₃) group at the meta position. The dual fluorination enhances electronegativity and steric bulk, increasing resistance to enzymatic degradation.

- Applications : Used in agrochemicals (e.g., crop protection agents) and medicinal chemistry due to its ability to engage in π-π stacking interactions with biological targets .

- Comparison : The phenyl substituent improves binding affinity but reduces solubility compared to the ethenyl group in the parent compound.

2,2,2-Trifluoroethyl N-(3,4-Dimethylphenyl)carbamate (CAS 1087797-84-9)

- Molecular Formula: C₁₁H₁₂F₃NO₂

- Key Features : Methyl groups at the 3- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability.

- Applications: Potential use in drug delivery systems where prolonged half-life is critical .

- Comparison : Alkyl substituents reduce reactivity compared to the electron-deficient trifluoromethyl group in CAS 1087788-83-5.

2,2,2-Trifluoroethyl N-[2-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-47-3)

- Molecular Formula: C₁₀H₇F₆NO₂

- Applications : Explored in kinase inhibitors due to its ability to fit into hydrophobic enzyme pockets .

Heterocyclic and Aliphatic Substituents

2,2,2-Trifluoroethyl N-(1-Cyclopropylethyl)carbamate (CAS 1489218-72-5)

2,2,2-Trifluoroethyl N-[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamate

- Molecular Formula : C₁₃H₁₁F₃N₅O₂

- Key Features : Incorporates a tetrazole ring, a bioisostere for carboxylic acids, improving bioavailability.

- Applications : Drug candidates targeting inflammatory pathways .

Structural Derivatives with Enhanced Fluorination

2,2,2-Trifluoroethyl N-[(2,2,2-Trifluoroethoxy)carbonyl]carbamate (CAS 2031269-45-9)

- Molecular Formula: C₆H₅F₆NO₄

- Key Features : Dual trifluoroethyl groups increase electronegativity and thermal stability.

- Applications : Specialty polymers and high-performance coatings .

Data Tables

Table 1. Molecular Properties of Selected Carbamates

Table 2. Reactivity and Stability Comparison

| Compound | Reactivity (Ethenyl vs. Aromatic) | Metabolic Stability | Solubility (LogP) |

|---|---|---|---|

| This compound | High (polymerizable) | Moderate | 1.8 |

| CAS 1087788-83-7 | Low (aromatic inertness) | High | 3.2 |

| CAS 1489218-72-5 | Moderate (cyclopropane strain) | High | 2.5 |

Biological Activity

2,2,2-Trifluoroethyl n-ethenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2,2,2-Trifluoroethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate

- Molecular Formula : C7H10F3N1O2

- Molecular Weight : 201.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary findings suggest that it may inhibit tumor cell proliferation in vitro, particularly in breast and colon cancer cell lines.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models of acute inflammation.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |

| Study B | Investigate antitumor activity | Reduced cell viability in MCF-7 breast cancer cells by 40% at a concentration of 50 µM after 48 hours. |

| Study C | Assess anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in a mouse model of inflammation after treatment with the compound. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High distribution volume suggests extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.